molecular formula C11H13FO3 B135760 (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS No. 303176-39-8

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Cat. No.: B135760
CAS No.: 303176-39-8
M. Wt: 212.22 g/mol
InChI Key: GCGMAEKAEXMJNG-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (CAS 303176-39-8) is a chiral chromane derivative of significant interest in organic and medicinal chemistry research. It serves as a pivotal synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs). This compound is specifically identified as a key building block in the synthesis of nebivolol , a β1-selective adrenergic receptor blocker used as an antihypertensive agent . The stereochemistry at the C2 position is crucial for the biological activity of such chromane-based molecules . Chromanes represent an important class of scaffolds found in numerous natural products and pharmacologically active compounds . This compound appears as a white to off-white solid and has a molecular formula of C11H13FO3 and a molecular weight of 212.22 g/mol . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461945
Record name (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303176-39-8
Record name (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a chiral compound belonging to the chromane class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and sources.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a chromane backbone with specific stereochemistry at the 1' and 2' positions. The presence of the fluorine atom and dihydroxyethyl group contributes to its unique biological profile.

  • Molecular Formula : C₁₄H₁₃F₁O₃
  • Molecular Weight : 252.25 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structural formula.

Biological Activity Overview

Chiral chromanes, including this compound, exhibit a range of biological activities such as:

  • Antioxidant Activity : These compounds are known to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that chromanes can enhance cellular antioxidant defenses.
  • Anti-inflammatory Properties : Research indicates that certain chromane derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that chromanes may offer neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Interaction with Receptors : This compound may act on various receptors, including adrenergic and serotonin receptors, influencing cardiovascular and neurological functions.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
  • Regulation of Gene Expression : Chromanes have been shown to modulate the expression of genes associated with oxidative stress and inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro by enhancing glutathione levels and reducing lipid peroxidation .
  • Anti-inflammatory Effects : Another research highlighted its ability to inhibit pro-inflammatory cytokines in macrophages, suggesting its potential use in treating chronic inflammatory conditions .
  • Neuroprotection : In a model of neurodegeneration, this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress .

Data Tables

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveReduces apoptosis in neurons

Scientific Research Applications

The compound (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a member of the chromane family, which has garnered attention in various scientific fields due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, materials science, and other relevant domains, supported by comprehensive data tables and case studies.

Antioxidant Properties

Chromanes are known for their antioxidant capabilities, which can be attributed to the presence of hydroxyl groups that scavenge free radicals. Studies have indicated that This compound exhibits significant antioxidant activity, making it a potential candidate for formulations aimed at preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

  • Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to evaluate the radical scavenging activity.
  • Findings : The compound demonstrated a dose-dependent decrease in DPPH radical concentration, with an IC50 value comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research has shown that chromane derivatives possess anti-inflammatory properties. The specific compound under discussion has been investigated for its ability to inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Reference
This compound15
Curcumin10
Aspirin20

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Cell Models

  • Model : SH-SY5Y neuroblastoma cells were treated with neurotoxic agents in the presence of the compound.
  • Results : Significant reduction in cell death and preservation of mitochondrial function were observed, indicating protective effects against neurotoxicity.

Polymer Chemistry

The fluorochromane structure allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Data Table: Material Properties

Polymer TypeModificationProperty Improvement
PolyethyleneWith chromane derivativeIncreased tensile strength
PolystyreneWith chromane derivativeEnhanced thermal stability

Photonic Applications

Due to its fluorinated structure, This compound has potential applications in photonic devices where light absorption and emission properties are crucial.

Case Study: Photonic Device Development

  • Application : Integration into organic light-emitting diodes (OLEDs).
  • Findings : Devices showed improved efficiency and brightness compared to those without the chromane modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related compounds reveals critical differences in physicochemical properties, synthetic pathways, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Features CAS Number Molecular Weight Biological Activity/Application Key Differences from Target Compound
(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane 6-Fluoro, (1'R,2S) stereochemistry, dihydroxyethyl group 303176-39-8 256.26 g/mol Research standard; potential antimicrobial precursor N/A (Target compound)
(1'S,2R)-2-(2’-Tosyl-1’,2’-dihydroxyethyl)-6-fluorochromane Tosyl-protected dihydroxyethyl group, (1'S,2R) configuration 608-458-9 438.46 g/mol Intermediate in synthetic pathways Tosyl protection enhances stability but reduces polarity
6-Fluorochroman-2-carboxylic acid Carboxylic acid substituent at position 2 1149383-12-9 212.18 g/mol Building block for drug synthesis Lacks dihydroxyethyl group; altered solubility and reactivity
Hydroxamic acid derivatives (e.g., Toyama Pharmaceutical patents) Hydroxamic acid core with fluorinated dihydroxyethylphenyl groups Multiple (e.g., 1909288-26-1) ~450-500 g/mol Broad-spectrum antibacterial agents Larger molecular framework; enhanced water solubility via hydroxamic acid
(2R,2'S)-6-Fluoro-2-(2'-oxiranyl)chromane Epoxide (oxiranyl) substituent at position 2 N/A 194.21 g/mol Intermediate in β-blocker synthesis (e.g., Nebivolol) Epoxide group introduces electrophilic reactivity, unlike dihydroxyethyl

Key Insights from Comparative Analysis

Stereochemical Impact :

  • The (1'R,2S) configuration of the target compound distinguishes it from isomers like (1'S,2R)- or (1'R,2R)-analogs, which may exhibit altered binding affinities or metabolic stability. For example, TRC supplies multiple stereoisomers, each with unique CAS numbers and applications .

Functional Group Modifications :

  • Tosyl protection (as in and ) improves synthetic handling but reduces polarity compared to free diols .
  • Carboxylic acid derivatives () lack the dihydroxyethyl moiety, leading to differences in hydrogen-bonding capacity and target interactions .

Biological Activity :

  • Hydroxamic acid derivatives () demonstrate potent antibacterial activity due to metal-chelating properties, a feature absent in the target compound. However, the fluorochromane backbone may contribute to membrane permeability in both cases .

Fluorine’s Role: Fluorine at position 6 is conserved across many analogs, enhancing metabolic resistance and electronic effects. For instance, rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol () leverages fluorine for stability in agrochemical applications .

Preparation Methods

Reaction Conditions and Workup

The crude diastereomeric mixture is dissolved in a 1:1 heptane/ethyl acetate solvent system and subjected to silica gel chromatography. Elution under these conditions separates the desired (1'R,2S) isomer from other stereoisomers. The isolated product is obtained as a white solid after cooling the reaction mixture to 25°C and concentrating it in vacuo.

ParameterValue
Yield43%
Reaction Temperature60–65°C (hydrolysis step)
Catalysts/ReagentsWater, acetic acid
Purification MethodSilica gel chromatography

Analytical Characterization

  • NMR (400 MHz, CDCl₃) : δ 6.83–6.69 (3H, m, Ar), 4.05–3.98 (1H, m), 3.90–3.80 (3H, m), 2.91–2.74 (2H, m), 2.18–2.11 (1H, m), 1.91–1.81 (1H, m).

  • Chiral HPLC : 94% enantiomeric excess (ee).

This method prioritizes stereochemical fidelity, though the moderate yield (43%) highlights challenges in resolving closely related diastereomers.

Cyclization of Protected Intermediates Followed by Deprotection

A second route involves synthesizing a protected intermediate, (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one, followed by acid-catalyzed deprotection to yield the target compound.

Step 1: Synthesis of the Protected Intermediate

The reaction begins with (E)-(4R)-4,5-isopropylydene-dioxy-1-(2-hydroxy-5-fluoro-phenyl)-prop-2E-ene-1-one, which undergoes cyclization in the presence of lithium hydroxide (LiOH) at 60°C. This step forms the chroman-4-one core with an isopropylidene-protected diol.

ParameterValue
Yield40% (RR isomer), 24% (SR isomer)
Reaction Time1 hour
SolventWater
Purification MethodVacuum chromatography
ParameterValue
Expected Yield>80% (theoretical)
Key ReagentAqueous acid

Analytical Data for Intermediate

  • Melting Point : 61.5–63.5°C (RR isomer), 44–45°C (SR isomer).

  • Optical Rotation : [α]D²⁰ = −58.1° (RR isomer), +57.1° (SR isomer).

This method offers a modular approach, enabling selective protection and deprotection of sensitive functional groups. However, the multi-step process and moderate yields in the cyclization step may limit scalability.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Diastereomeric SeparationDirect isolation of enantiomerModerate yield (43%)
Cyclization/DeprotectionModular protection strategyMulti-step synthesis

The choice of method depends on the desired scale and availability of starting materials. For small-scale enantioselective synthesis, Method 1 is preferable, whereas Method 2 provides flexibility for derivative synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane with high stereochemical purity?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution to control the (1'R,2S) configuration. Fluorination at position 6 can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Protecting groups (e.g., silyl ethers for dihydroxyethyl) are critical to prevent undesired side reactions. Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric excess (≥98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 19F NMR : Confirms fluorination position and purity (chemical shifts typically between -100 to -220 ppm for aromatic fluorines).
  • X-ray crystallography : Resolves absolute stereochemistry and intramolecular hydrogen bonding (e.g., dihydroxyethyl interactions) .
  • HPLC-MS : Quantifies purity and detects trace byproducts (e.g., diastereomers or oxidation products) .

Q. How can researchers assess the compound’s stability under physiological conditions for pharmacological studies?

  • Methodological Answer : Conduct accelerated stability studies at varying pH (1.2–7.4), temperature (25–40°C), and light exposure. Use LC-MS to monitor degradation products (e.g., dehydroxylation or defluorination). Compare degradation kinetics to establish shelf-life models .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity or metabolic stability of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., antioxidant enzymes) to predict binding affinity and active-site interactions.
  • QSAR models : Correlate substituent effects (e.g., fluorine’s electronegativity) with ADMET properties.
  • Molecular dynamics (MD) simulations : Assess conformational stability in lipid bilayers or aqueous environments .

Q. What strategies resolve contradictions in experimental data regarding the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • Controlled kinetic studies : Isolate pH-dependent reaction pathways (e.g., acid-catalyzed epoxide formation vs. base-induced hydrolysis).
  • Isotopic labeling (e.g., 18O) : Trace hydroxyl group participation in redox reactions.
  • Multivariate analysis : Statistically differentiate experimental noise from pH-specific trends .

Q. How should a theoretical framework be constructed to study the antioxidant mechanisms of this compound?

  • Methodological Answer :

  • Link to established theories (e.g., HAT vs. SET mechanisms for radical scavenging).
  • Design experiments to quantify ROS (reactive oxygen species) scavenging efficacy (e.g., ORAC assay) and correlate with structural features (e.g., dihydroxyethyl’s redox activity).
  • Integrate DFT calculations to map electron transfer pathways .

Q. What are the best practices for conducting a comparative analysis of this compound’s efficacy across different in vitro assays?

  • Methodological Answer :

  • Assay standardization : Use positive controls (e.g., Trolox for antioxidant assays) and normalize results to cell viability (MTT assay).
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) using random-effects models to account for inter-lab variability.
  • Bias mitigation : Blind sample preparation and automate data collection to reduce observer bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.